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Compound of Interest

Compound Name: Lanatoside B

Cat. No.: B190427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer properties of Lanatoside B, a

cardiac glycoside, with a focus on its specificity for cancer cell lines. Due to the limited

availability of extensive research specifically on Lanatoside B, this guide incorporates data

from its close structural analog, Lanatoside C, to provide a broader context for its potential

mechanisms of action. The structural similarity between Lanatoside B and C, differing by a

single acetyl group on the digitoxose sugar moiety, suggests they may share similar biological

activities.

Cytotoxicity Profile of Lanatoside B and Related
Cardiac Glycosides
Lanatoside B has demonstrated cytotoxic effects against cancer cells. A direct comparison

with other cardiac glycosides, including Lanatoside C, in cholangiocarcinoma cell lines

revealed its potency.
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Compound Cell Line IC50 (µM)

Lanatoside B
HuCCT-1 (intrahepatic

cholangiocarcinoma)
0.2034[1]

TFK-1 (extrahepatic

cholangiocarcinoma)
0.1220[1]

Lanatoside C HuCCT-1 0.1720[1]

TFK-1 0.1034[1]

Digoxin HuCCT-1 0.1826[1]

TFK-1 0.1132[1]

Lanatoside A HuCCT-1 0.2217[1]

TFK-1 0.1320[1]

Gitoxin HuCCT-1 0.3214[1]

TFK-1 0.1521[1]

Table 1: Comparative IC50 values of Lanatoside B and other cardiac glycosides in

cholangiocarcinoma cell lines.

While the above data provides specific cytotoxicity for Lanatoside B, more extensive research

has been conducted on Lanatoside C across a wider range of cancer cell lines. These studies

indicate a degree of specificity for cancer cells over non-cancerous cell lines.
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Compound
Cancer Cell
Line

IC50
Normal Cell
Line

IC50

Lanatoside C MCF-7 (Breast) 0.4 ± 0.1 µM[2] L132 (Lung) >500 µM[2]

A549 (Lung)
56.49 ± 5.3

nM[2]
WRL68 (Liver) >500 µM[2]

HepG2 (Liver)
0.238 ± 0.16

µM[2]
PBMCs >100 µM[2]

HCT116

(Colorectal)
~0.5 µM[3] - -

HT-29

(Colorectal)
~0.5 µM[3] - -

PC-3 (Prostate)
~200-400 nM (at

48h)[4]
- -

DU145

(Prostate)

~200-400 nM (at

48h)[4]
- -

Table 2: Cytotoxicity of Lanatoside C in various cancer cell lines compared to normal cell lines,

suggesting a therapeutic window.

Unraveling the Mechanism of Action: Insights from
Lanatoside C
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase

pump, which is crucial for maintaining cellular ion homeostasis.[2] This inhibition leads to a

cascade of downstream effects that contribute to their anti-cancer activity. While detailed

mechanistic studies on Lanatoside B are scarce, the extensive research on Lanatoside C

provides a strong foundation for understanding its potential modes of action.

Key Signaling Pathways Modulated by Lanatoside C
Multiple studies have demonstrated that Lanatoside C can modulate several critical signaling

pathways that are often dysregulated in cancer:
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MAPK Pathway: Lanatoside C has been shown to suppress the MAPK signaling pathway,

which is involved in cell proliferation, differentiation, and survival.[2]

Wnt/β-catenin Pathway: Inhibition of the Wnt/β-catenin pathway, a key regulator of cell fate

and proliferation, has been observed following Lanatoside C treatment.[2]

PI3K/AKT/mTOR Pathway: This crucial pathway for cell growth, proliferation, and survival is

also attenuated by Lanatoside C.[2]

JAK/STAT Pathway: Lanatoside C has been found to interfere with the JAK/STAT signaling

cascade, which plays a significant role in cytokine signaling and cell growth.[5]

TNF/IL-17 Signaling Pathway: In prostate cancer, Lanatoside C has been shown to modulate

the TNF/IL-17 signaling pathway, impacting the tumor microenvironment.[4]
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Potential Signaling Pathways Modulated by Lanatoside B (inferred from Lanatoside C data)

Downstream Effects

Cellular Outcomes

Lanatoside B

Na+/K+-ATPase

Inhibits

MAPK Pathway

Modulates

Wnt/β-catenin Pathway

Modulates

PI3K/AKT/mTOR Pathway

Modulates

STAT3 Pathway
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TNF/IL-17 Pathway

Modulates

Decreased Proliferation Increased Apoptosis G2/M Cell Cycle Arrest

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for MTT Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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